

Synthesis and Application of Dmt-d-Arg-Phe-A2pr-NH2: A Detailed Protocol

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Compound of Interest

Compound Name: *Dmt-d-Arg-Phe-A2pr-NH2*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of the tetrapeptide **Dmt-d-Arg-Phe-A2pr-NH2**. The protocol is based on the well-established Solid-Phase Peptide Synthesis (SPPS) methodology using Fmoc/tBu chemistry, which is a cornerstone of modern peptide synthesis.

Overview

The synthesis of **Dmt-d-Arg-Phe-A2pr-NH2** is achieved through a stepwise assembly of amino acids on a solid support, specifically a Rink Amide resin, which facilitates the generation of the C-terminal amide. The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Upon completion of the peptide chain, a cleavage cocktail is employed to release the peptide from the resin and remove the side-chain protecting groups. The resulting crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of **Dmt-d-Arg-Phe-A2pr-NH2** based on typical results for short peptides synthesized via Fmoc-SPPS.

Parameter	Expected Outcome	Notes
Synthesis Scale	0.1 mmol	Standard laboratory scale for initial synthesis.
Crude Peptide Yield	70-90%	Based on the initial loading of the Rink Amide resin.
Purity of Crude Peptide	60-85%	Determined by analytical RP-HPLC. The main impurities are typically deletion sequences.
Purity of Purified Peptide	>95%	After purification by preparative RP-HPLC.
Overall Yield	15-40%	Final yield of the purified peptide after all steps.
Molecular Weight (Theoretical)	597.34 Da	Monoisotopic mass of the neutral peptide (C ₂₉ H ₄₃ N ₉ O ₅).
Molecular Weight (Observed)	598.35 m/z	Expected [M+H] ⁺ peak in ESI mass spectrometry.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Materials:

- Rink Amide MBHA Resin
- Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-Dmt-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling Reagents: HBTU or HATU

- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test. A negative test indicates completion.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, and finally Fmoc-Dmt-OH.
- Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
- Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage from Resin and Deprotection

Materials:

- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Cold Diethyl Ether

Procedure:

- Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

- RP-HPLC system with a C18 column
- Solvent A: 0.1% TFA in Water
- Solvent B: 0.1% TFA in Acetonitrile

Procedure:

- Dissolve the crude peptide in a minimal volume of Solvent A/B mixture.
- Purify the peptide using a suitable gradient of Solvent B (e.g., 5-65% over 30 minutes).
- Monitor the elution at 220 nm and 280 nm and collect the fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

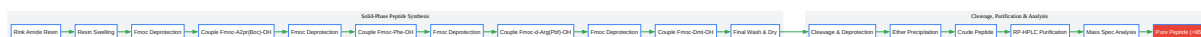
Characterization by Mass Spectrometry

Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent.
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical value.

Workflow and Pathway Visualization

The following diagram illustrates the complete workflow for the synthesis and characterization of **Dmt-d-Arg-Phe-A2pr-NH2**.



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Workflow for the synthesis of **Dmt-d-Arg-Phe-A2pr-NH2**.

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